Ethyl 8-iodooctanoate

概要

説明

Ethyl 8-iodooctanoate: is an organic compound that belongs to the class of fatty acid esters. It is characterized by the presence of an iodine atom attached to the eighth carbon of the octanoic acid chain, which is esterified with ethanol. This compound is commonly used in various fields such as organic synthesis, medical research, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 8-iodooctanoate can be synthesized through the iodination of ethyl octanoate. The process typically involves the reaction of ethyl octanoate with iodine in the presence of a suitable oxidizing agent. The reaction conditions may vary, but common reagents include molecular iodine and oxidants such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product .

化学反応の分析

Types of Reactions: Ethyl 8-iodooctanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted octanoates.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl octanoate.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.

Major Products:

Substitution: Various substituted octanoates depending on the nucleophile used.

Reduction: Ethyl octanoate.

Oxidation: 8-iodooctanoic acid.

科学的研究の応用

Ethyl 8-iodooctanoate has a wide range of applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medical Research: It is used in the study of metabolic pathways and the development of diagnostic agents due to its iodine content, which is useful in imaging techniques.

Industrial Research: It is employed in the production of specialty chemicals and materials, including surfactants and lubricants.

作用機序

The mechanism of action of ethyl 8-iodooctanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The iodine atom in this compound can participate in halogen bonding, influencing the reactivity and binding affinity of the compound with biological molecules.

Pathways Involved: In biological systems, this compound can undergo metabolic transformations, leading to the formation of iodinated metabolites that may interact with enzymes and receptors, affecting cellular processes.

類似化合物との比較

Ethyl 8-iodooctanoate can be compared with other similar compounds such as:

Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen.

8-iodooctanoic acid: The free acid form of this compound, which has different solubility and reactivity properties.

Ethyl octanoate: The non-halogenated ester, which lacks the unique reactivity imparted by the iodine atom.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it valuable in applications requiring specific halogenation .

生物活性

Ethyl 8-iodooctanoate (CAS 402480-06-2) is an organic compound classified as a fatty acid ester. Its unique structure includes an iodine atom, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

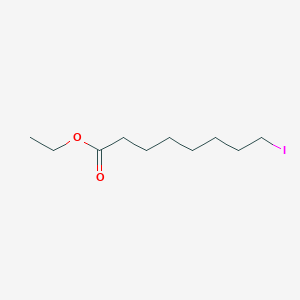

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H19IO2

- Molecular Weight : 292.16 g/mol

- IUPAC Name : this compound

The presence of the iodine atom is significant as it can influence the compound's reactivity and interaction with biological systems.

- Histone Deacetylase Inhibition : Recent studies have indicated that compounds with structural similarities to this compound may act as inhibitors of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression . Inhibition of HDAC activity can induce cell cycle arrest and promote differentiation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Myristoyl-CoA Transferase Substrate : this compound has been identified as a substrate for myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme involved in lipid modification of proteins. This modification is essential for membrane localization and function of various signaling proteins . The ability to serve as a substrate for NMT indicates that this compound may participate in cellular signaling pathways.

Case Studies and Experimental Evidence

- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on HDAC activity in various cancer cell lines. For instance, a study showed that treatment with this compound resulted in a dose-dependent increase in histone acetylation levels, indicating effective HDAC inhibition .

- Biological Assays : In assays assessing cell proliferation, this compound was found to reduce growth rates in several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve modulation of gene expression related to apoptosis and cell cycle regulation .

- Toxicological Assessment : Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at low concentrations, making it a candidate for further development in therapeutic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H19IO2 |

| Molecular Weight | 292.16 g/mol |

| HDAC Inhibition | Significant (dose-dependent) |

| Myristoylation Activity | Positive |

| Toxicity Profile | Favorable at low doses |

特性

IUPAC Name |

ethyl 8-iodooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNNFHYYEVPUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567123 | |

| Record name | Ethyl 8-iodooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56703-12-9 | |

| Record name | Ethyl 8-iodooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl 8-iodooctanoate serves as a key precursor in the synthesis of [9-14C]nonanoic acid. The compound undergoes a nucleophilic substitution reaction with 2-thienyl(14CH3)(cyano)cuprate, where the [14C]methyl group replaces the iodine atom. This reaction forms ethyl [9-14C]nonanoate, which is subsequently hydrolyzed to obtain the desired [9-14C]nonanoic acid. []

A: The incorporation of a 14C label in nonanoic acid allows researchers to track the fate of the molecule during metabolic studies. Specifically, the research aimed to investigate the oxidation of propionyl-CoA, a metabolite of odd-chain fatty acids, in newborn piglet muscle tissue. By using [9-14C]nonanoic acid, the researchers could monitor the production of 14CO2, indicating the oxidation of the labeled molecule and providing insights into the metabolic pathway of odd-chain fatty acids. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。